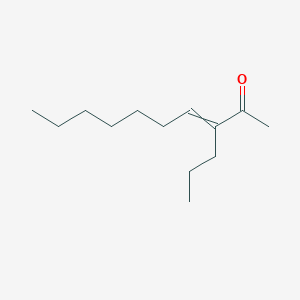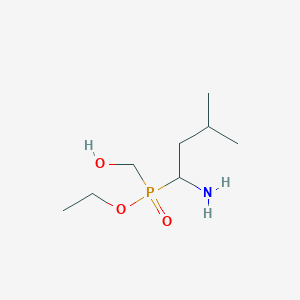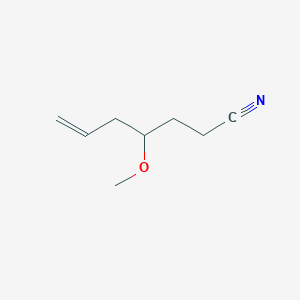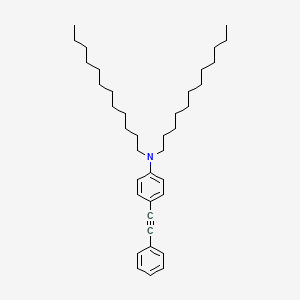![molecular formula C46H34 B12521613 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene CAS No. 654646-13-6](/img/structure/B12521613.png)
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4,5,9,10-tetrahydropyrene: This can be achieved through the reduction of pyrene using hydrogenation techniques.
Coupling with anthracene: The tetrahydropyrene is then coupled with anthracene derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: The compound’s ability to conduct electricity makes it a candidate for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Mecanismo De Acción
The mechanism of action of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene involves its ability to interact with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in electronic devices and biological systems. Additionally, its ability to undergo redox reactions makes it useful in applications requiring electron transfer .
Comparación Con Compuestos Similares
Similar Compounds
4,5,9,10-Tetrahydropyrene: A precursor in the synthesis of the target compound.
Anthracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Pyrene: Known for its fluorescence properties and used in similar applications.
Uniqueness
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is unique due to its combination of multiple aromatic rings, which enhances its electronic properties and makes it suitable for advanced materials science applications. Its ability to undergo various chemical reactions also adds to its versatility .
Propiedades
Número CAS |
654646-13-6 |
|---|---|
Fórmula molecular |
C46H34 |
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
2-[10-(4,5,9,10-tetrahydropyren-2-yl)anthracen-9-yl]-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C46H34/c1-2-12-38-37(11-1)45(35-23-31-19-15-27-7-5-8-28-16-20-32(24-35)43(31)41(27)28)39-13-3-4-14-40(39)46(38)36-25-33-21-17-29-9-6-10-30-18-22-34(26-36)44(33)42(29)30/h1-14,23-26H,15-22H2 |
Clave InChI |
OAWNGVKZIOZDRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=CC(=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC8=C9C(=C7)CCC2=CC=CC(=C29)CC8)CCC2=CC=CC1=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)







